molecular formula C11H10ClN3O2S B12486295 Methyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate

Methyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No.: B12486295
M. Wt: 283.73 g/mol
InChI Key: NCQWBXCRHFEHHX-UHFFFAOYSA-N
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Description

Methyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also contains a carbamate group, which is a functional group derived from carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of 4-chlorobenzyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with methyl chloroformate to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pesticides due to its potential insecticidal and herbicidal activities.

Mechanism of Action

The mechanism of action of Methyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate
  • Ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate
  • N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]ethanesulfonamide

Uniqueness

Methyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the thiadiazole ring with the carbamate group enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C11H10ClN3O2S

Molecular Weight

283.73 g/mol

IUPAC Name

methyl N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate

InChI

InChI=1S/C11H10ClN3O2S/c1-17-11(16)13-10-15-14-9(18-10)6-7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,15,16)

InChI Key

NCQWBXCRHFEHHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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